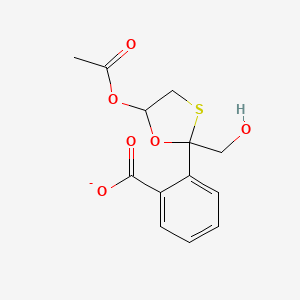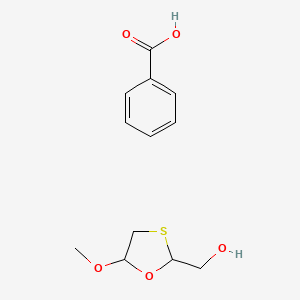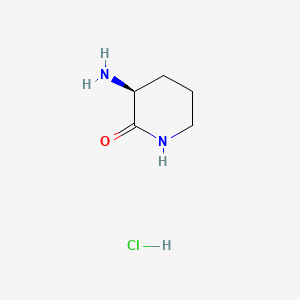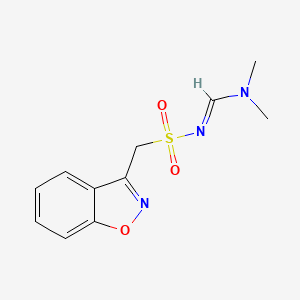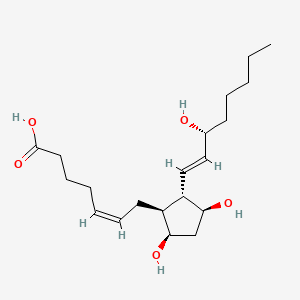
ent-PGF2alpha
Vue d'ensemble
Description
ent-Prostaglandine F2.alpha.: est l'énantiomère de la prostaglandine F2.alpha., une prostaglandine naturelle. Les prostaglandines sont des composés lipidiques qui ont divers effets de type hormonal chez les animaux. ent-Prostaglandine F2.alpha. est particulièrement remarquable pour son rôle dans divers processus physiologiques et pathologiques, notamment l'inflammation et le stress oxydatif .
Mécanisme D'action
Target of Action
The primary target of ent-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . It plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
This compound interacts with its target, the FP receptor, to induce various cellular responses. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
This compound is part of the prostanoid family of bioactive lipids, which are synthesized from arachidonic acid through a two-step enzymatic process involving cyclooxygenase (COX) and specific synthase enzymes . Through the FP receptor, this compound can modulate various cellular processes such as cell proliferation, differentiation, apoptosis, and regulate female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
It is known that prostaglandins, including this compound, have a short half-life in the blood plasma, less than 1 minute . This rapid elimination suggests that this compound is quickly metabolized and removed from the body.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . In the context of female reproductive function, it is required for luteolysis and parturition .
Action Environment
The action of this compound can be influenced by environmental factors. For example, oxidative stress has been associated with increased amounts of the this compound isoform 8-iso-PGF2alpha in patients with endometriosis . This suggests that the action, efficacy, and stability of this compound can be modulated by the cellular environment.
Analyse Biochimique
Biochemical Properties
“ent-Prostaglandin F2alpha” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . The action of “ent-Prostaglandin F2alpha” is dependent on the number of receptors on the corpus luteum membrane .
Cellular Effects
“ent-Prostaglandin F2alpha” has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Molecular Mechanism
The molecular mechanism of “ent-Prostaglandin F2alpha” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . “ent-Prostaglandin F2alpha” acts by binding to the prostaglandin F2alpha receptor .
Temporal Effects in Laboratory Settings
The effects of “ent-Prostaglandin F2alpha” change over time in laboratory settings. It has a short half-life, with less than 1 minute in blood plasma
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'ent-prostaglandine F2.alpha. implique généralement la voie des isoprostanes, qui est un processus de peroxydation lipidique catalysé par des radicaux libres. Cette voie génère de l'ent-prostaglandine F2.alpha. comme marqueur du stress oxydatif .
Méthodes de production industrielle: La production industrielle de l'ent-prostaglandine F2.alpha. est moins courante que celle de son homologue naturel. elle peut être synthétisée en laboratoire en utilisant des techniques avancées de synthèse organique qui impliquent l'oxydation contrôlée de dérivés de l'acide arachidonique.
Analyse Des Réactions Chimiques
Types de réactions: ent-Prostaglandine F2.alpha. subit diverses réactions chimiques, notamment :
Oxydation: Elle peut être oxydée pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution: Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule.
Réactifs et conditions communs :
Agents oxydants: Comme le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs: Comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Catalyseurs: Palladium sur carbone (Pd/C) pour les réactions d'hydrogénation.
Produits majeurs: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
ent-Prostaglandine F2.alpha. a un large éventail d'applications dans la recherche scientifique :
Chimie: Utilisé comme marqueur du stress oxydatif dans diverses études chimiques.
Biologie: Enquête sur son rôle dans la signalisation cellulaire et l'inflammation.
Médecine: Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'endométriose et les maladies cardiovasculaires.
Industrie: Utilisé dans le développement d'outils de diagnostic et d'essais pour les marqueurs de stress oxydatif.
Mécanisme d'action
ent-Prostaglandine F2.alpha. exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines sur les membranes cellulaires. Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui conduisent à diverses réponses physiologiques. Les principales cibles moléculaires comprennent les récepteurs couplés aux protéines G, qui médient les effets du composé sur l'inflammation et le stress oxydatif .
Applications De Recherche Scientifique
ent-Prostaglandin F2.alpha. has a wide range of applications in scientific research:
Chemistry: Used as a marker for oxidative stress in various chemical studies.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Studied for its potential therapeutic effects in conditions like endometriosis and cardiovascular diseases.
Industry: Utilized in the development of diagnostic tools and assays for oxidative stress markers.
Comparaison Avec Des Composés Similaires
Composés similaires :
Prostaglandine F2.alpha.: L'homologue naturel avec des effets similaires mais non identiques.
Prostaglandine E2: Une autre prostaglandine avec des rôles physiologiques distincts.
Prostaglandine D2: Connue pour son rôle dans les réactions allergiques et l'inflammation.
Unicité: ent-Prostaglandine F2.alpha. est unique en raison de sa forme énantiomérique, qui peut entraîner des activités biologiques différentes par rapport à son homologue naturel. Son rôle de marqueur du stress oxydatif le distingue également des autres prostaglandines .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-FCINMJCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347966 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-31-7 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


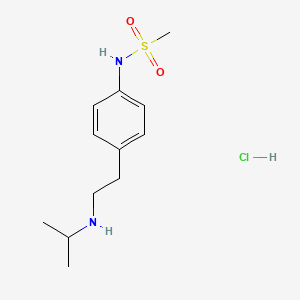
![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)




![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
